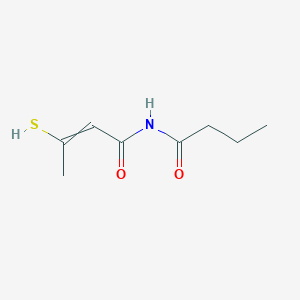
N-Butanoyl-3-sulfanylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butanoyl-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a butanoyl group, a sulfanyl group, and an enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butanoyl-3-sulfanylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of a butanoyl chloride with a 3-sulfanylbut-2-enamide under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Butanoyl-3-sulfanylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Butanoyl-3-sulfanylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-Butanoyl-3-sulfanylbut-2-enamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The enamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- N-Butanoyl-3-sulfanylbut-2-enamide
- N-Butanoyl-3-sulfanylbut-2-enamine
- N-Butanoyl-3-sulfanylbut-2-enol
Comparison: this compound is unique due to its combination of a butanoyl group, a sulfanyl group, and an enamide moiety. This structure provides a balance of stability and reactivity, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
88136-92-9 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
N-butanoyl-3-sulfanylbut-2-enamide |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-7(10)9-8(11)5-6(2)12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
VJRWOYPXANJFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)C=C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


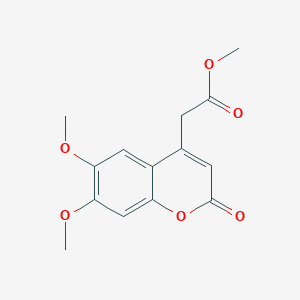
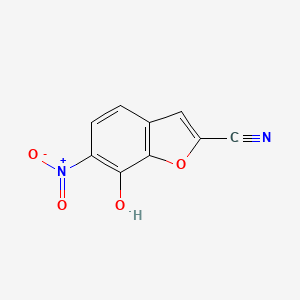
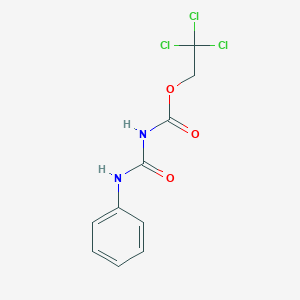
silane](/img/structure/B14395717.png)
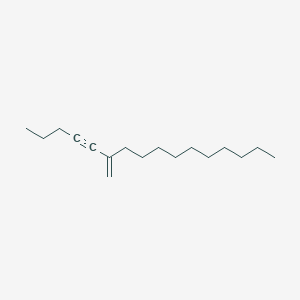
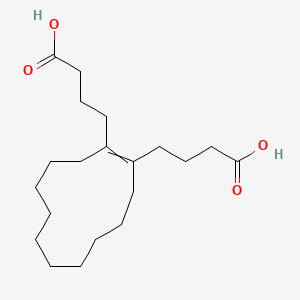
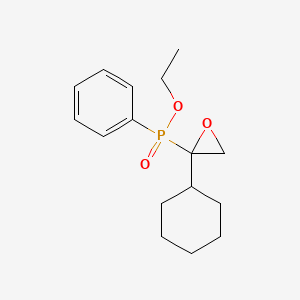

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
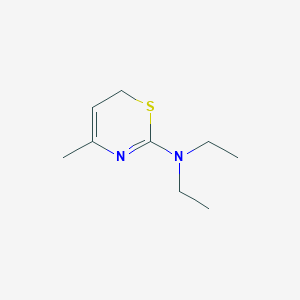
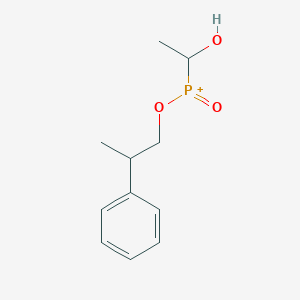
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
